(R)-3-aminopropane-1,2-diol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R)-3-Aminopropane-1,2-diol hydrochloride is a chemical compound with the molecular formula C3H9NO2. It is a crystalline powder that is soluble in water and has a melting point of approximately 53°C to 57°C. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including the reduction of 3-nitropropane-1,2-diol using hydrogen in the presence of a catalyst such as palladium on carbon. Another method involves the amination of 1,2-propanediol using ammonia under high pressure and temperature conditions.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the aforementioned synthetic routes. The process is optimized to ensure high yield and purity, with rigorous quality control measures in place to maintain consistency.
Chemical Reactions Analysis
Types of Reactions: (R)-3-Aminopropane-1,2-diol hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Using nucleophiles such as halides or alkylating agents.
Major Products Formed:
Oxidation: Produces compounds such as 3-aminopropanedioic acid.
Reduction: Results in the formation of 3-amino-1,2-propanediol.
Substitution: Leads to the formation of various substituted derivatives of the compound.
Scientific Research Applications
(R)-3-Aminopropane-1,2-diol hydrochloride is widely used in scientific research due to its versatile chemical properties. It is employed in the synthesis of lipid-like delivery molecules for RNA interference (RNAi) therapeutics. Additionally, it is used in the preparation of cationic α-helical polypeptides and various cationic polymers for gene delivery. Its applications extend to the development of bioactive templates and other chemical intermediates.
Mechanism of Action
(R)-3-Aminopropane-1,2-diol hydrochloride is similar to other compounds such as 3-aminopropanediol and 1,2-propanediol. its unique stereochemistry and reactivity set it apart from these compounds. The presence of the hydrochloride group enhances its solubility and reactivity, making it more suitable for certain applications.
Comparison with Similar Compounds
3-aminopropanediol
1,2-propanediol
3-nitropropane-1,2-diol
This comprehensive overview provides a detailed understanding of (R)-3-aminopropane-1,2-diol hydrochloride, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(2R)-3-aminopropane-1,2-diol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NO2.ClH/c4-1-3(6)2-5;/h3,5-6H,1-2,4H2;1H/t3-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQEBGRLRYABJRL-AENDTGMFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](CO)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.